molecular formula C24H42 B14756704 Hexa(propan-2-yl)benzene CAS No. 800-12-4

Hexa(propan-2-yl)benzene

Cat. No.: B14756704
CAS No.: 800-12-4
M. Wt: 330.6 g/mol
InChI Key: UGELDHRCWWKIEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexa(propan-2-yl)benzene, also known as hexaisopropylbenzene, is an organic compound characterized by a benzene ring substituted with six isopropyl groups. This compound belongs to the class of alkylbenzenes, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexa(propan-2-yl)benzene can be synthesized through the cyclotrimerization of di(propan-2-yl)acetylenes. This reaction is typically catalyzed by transition metals such as rhodium (RhCl3) in the presence of a base like diisopropylethylamine (i-Pr2NEt). The reaction proceeds smoothly under these conditions, yielding this compound in good yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Hexa(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Benzoic acids.

    Bromination: Benzylic bromides.

Scientific Research Applications

Hexa(propan-2-yl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of hexa(propan-2-yl)benzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring .

Comparison with Similar Compounds

Hexa(propan-2-yl)benzene can be compared with other similar compounds such as:

This compound is unique due to its multiple isopropyl substitutions, which impart distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

800-12-4

Molecular Formula

C24H42

Molecular Weight

330.6 g/mol

IUPAC Name

1,2,3,4,5,6-hexa(propan-2-yl)benzene

InChI

InChI=1S/C24H42/c1-13(2)19-20(14(3)4)22(16(7)8)24(18(11)12)23(17(9)10)21(19)15(5)6/h13-18H,1-12H3

InChI Key

UGELDHRCWWKIEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=C(C(=C1C(C)C)C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.